Methyl isobutyrate
Overview
Description
Synthesis Analysis
The synthesis of methyl isobutyrate involves multifunctional catalysis processes. For instance, palladium nanoparticles deposited on a chromium terephthalate MIL-101 have shown significant efficiency as a catalyst for the one-step synthesis of methyl isobutyrate, highlighting a notable advancement in catalytic processes for ester production (Pan et al., 2010). Another approach involves the use of Pd/Nb2O5·nH2O catalysts, which demonstrated higher catalytic activity and selectivity than traditional materials, such as metal oxides and zeolites, for the synthesis of methyl isobutyrate from acetone and hydrogen (Higashio & Nakayama, 1996).
Molecular Structure Analysis
The molecular structure and conformational states of methyl isobutyrate have been characterized through various spectroscopic techniques. Investigations into its low-temperature crystalline and glassy states provided insights into its structural behavior at different temperatures, revealing the presence of glassy states and crystalline phases under specific conditions (Jarmelo et al., 2001).
Chemical Reactions and Properties
Research on the stereochemistry of methyl 3-hydroxy-2-methylbutyrate, a related compound, contributes to understanding the chemical properties and reactions of methyl isobutyrate by elucidating the configurations and absolute configurations of its stereoisomers (Tai & Imaida, 1978).
Physical Properties Analysis
The physico-chemical characterization of methyl isobutyrate-based plasma polymer films, for example, sheds light on the physical properties of methyl isobutyrate derivatives. This study demonstrated how radiofrequency power affects the incorporation of oxygen-based functionalities and crosslinking density in plasma polymer films derived from methyl isobutyrate (Denis et al., 2011).
Chemical Properties Analysis
Homogeneous oxidation of methyl isobutyrate with oxygen catalyzed by metal complexes, including polyoxometalates and metalloporphyrins, highlights the chemical reactivity and potential applications of methyl isobutyrate in synthesis and catalysis. These processes have been studied for their efficiency in producing methyl α-hydroxyisobutyrate, with various catalysts showing differing activities based on their structure and the conditions of the oxidation process (Ellis & Kozhevnikov, 2002).
Scientific Research Applications
. This colorless liquid is the methyl ester of isobutyric acid and is often used as a solvent . It has a molecular weight of 102.13 .
In terms of its physical properties, it has a boiling point of 99-100°C (210-212°F; 372-373K) and a melting point of -85°C (-121°F; 188K) .
- Fragrance Industry : Methyl isobutyrate is used in perfumes, colognes, and air fresheners due to its pleasant fruity aroma .
- Food Industry : It is used as a flavoring agent in various food items such as candies, beverages, and chewing gums .
- Chemical Synthesis : Methyl isobutyrate serves as a valuable intermediate in organic synthesis .
- Solvent : It is used as a solvent in certain applications .
Safety And Hazards
properties
IUPAC Name |
methyl 2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-4(2)5(6)7-3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIWKHZACMWKOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060275 | |
Record name | Propanoic acid, 2-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid | |
Record name | Methyl isobutyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031249 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Methyl isobutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/212/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
91.00 to 93.00 °C. @ 760.00 mm Hg | |
Record name | Methyl isobutyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031249 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1 ml in 1 ml 95% alcohol (in ethanol) | |
Record name | Methyl isobutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/212/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.884-0.888 | |
Record name | Methyl isobutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/212/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Methyl isobutyrate | |
CAS RN |
547-63-7 | |
Record name | Methyl isobutyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=547-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyl isobutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL ISOBUTYRATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126780 | |
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Record name | Propanoic acid, 2-methyl-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Propanoic acid, 2-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl isobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.118 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | METHYL ISOBUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM286QL922 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Methyl isobutyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031249 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-84.7 °C | |
Record name | Methyl isobutyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031249 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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